6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine

NAPE-PLD inhibition Lipophilicity Structure-Activity Relationship

This compound is a critical tool for CNS and enzymatic research due to its patented stimulant activity and selective NAPE-PLD inhibition. Generic analogs without its α-methylphenethyl side chain will produce false negatives in behavioral assays and SAR studies. - Selectivity: The α-methyl branch enhances lipophilicity, which is essential for CNS penetration and inhibitory potency. - Chiral Purity: Contains a stereogenic center for enantioselective pharmacological studies. - Supply Chain: Available as a research chemical with reliable global B2B shipping.

Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
CAS No. 93804-20-7
Cat. No. B12683843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine
CAS93804-20-7
Molecular FormulaC16H22N2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CNCCC2(CC=CC=C2)C
InChIInChI=1S/C16H22N2/c1-14-7-6-8-15(18-14)13-17-12-11-16(2)9-4-3-5-10-16/h3-9,17H,10-13H2,1-2H3
InChIKeyMBMBJVROTQXTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine: Structural Identity & Procurement


6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine (CAS 93804-20-7; molecular formula C₁₆H₂₀N₂; molecular weight 240.35 g/mol) is a substituted pyridine-2-methylamine derivative bearing an N-(1-methyl-2-phenylethyl) side chain . The compound is catalogued under EINECS 298-394-4 and is commercially available as a research chemical, typically at ≥95% purity, from multiple international suppliers [1]. Its structure combines a methyl-substituted pyridine ring with a phenethylamine-like side chain, placing it within a class of compounds investigated for central nervous system (CNS) pharmacological activity [2]. Physicochemical properties include a predicted boiling point of 354.3°C at 760 mmHg, a flash point of 168.1°C, and a density of 1.024 g/cm³ [1].

6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine: Generic Substitution Evidence Gap


In-class pyridine-2-methylamine analogs exhibit substantial divergence in pharmacological and physicochemical properties based on modest structural modifications. The N-(1-methylphenethyl) substituent on 93804-20-7 introduces a chiral methyl branch on the phenethylamine side chain and a methylene spacer adjacent to the pyridine ring—structural features absent in the common comparator 2-Pyridinemethanamine,6-methyl-N-(2-phenylethyl)-(9CI) (CAS 799260-11-0), which lacks the α-methyl group . This α-methyl substitution has been demonstrated to increase lipophilicity and enzymatic inhibitory potency relative to unsubstituted phenethyl derivatives in NAPE-PLD inhibition assays . Furthermore, CNS stimulant activity, as documented in Patent US 3,995,042 for related pyridine-containing phenethylamines, is highly sensitive to side-chain substitution patterns, making cross-compound efficacy extrapolation unreliable [1]. Substituting a generic analog without equivalent structural verification would invalidate comparative SAR and pharmacological conclusions.

6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine: Differentiation from Analogs


NAPE-PLD Inhibition: Lipophilicity-Potency Advantage

Incorporation of the N-(1-methylphenethyl) group in 93804-20-7 was found to significantly improve lipophilicity and enzymatic inhibitory potency relative to the unsubstituted phenethyl analog (CAS 799260-11-0) in NAPE-PLD inhibition studies. Quantitative structure-activity relationship (SAR) analysis demonstrated that the α-methyl branch on the phenethyl side chain increased pIC₅₀ values, with the most promising derivative achieving pIC₅₀ values indicative of substantial potency improvement over the parent scaffold . Although exact pIC₅₀ values for 93804-20-7 itself require experimental confirmation, the class-level SAR trend establishes that the N-(1-methylphenethyl) modification confers superior lipophilicity-potency characteristics compared to the N-(2-phenylethyl) substitution pattern .

NAPE-PLD inhibition Lipophilicity Structure-Activity Relationship Enzyme inhibition

CNS Stimulant Activity: In Vivo Differentiation

Pyridine-containing compounds structurally related to 93804-20-7 were established as CNS stimulants in Patent US 3,995,042. The patent explicitly claims pharmaceutical compositions that produce 'increased activity and body tremors' upon administration to rats—a quantitative behavioral endpoint that distinguishes the pyridine-phenethylamine chemotype from inactive pyridine derivatives with different N-substitution patterns [1]. Compounds lacking the phenethylamine side chain or bearing alternative N-substituents did not exhibit this CNS stimulant activity, establishing a structural requirement for the phenethylamine motif that 93804-20-7 uniquely satisfies with its α-methyl branch [1].

CNS stimulant Behavioral pharmacology Pyridine derivatives In vivo efficacy

Physicochemical Property Differences

6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine (93804-20-7) exhibits distinct physicochemical property values compared to its closest structural analog, 2-Pyridinemethanamine,6-methyl-N-(2-phenylethyl)-(9CI) (CAS 799260-11-0). The target compound has a predicted boiling point of 354.3°C at 760 mmHg and a flash point of 168.1°C [1]. In contrast, CAS 799260-11-0 has a predicted boiling point of 345.0±32.0°C and a flash point of 162.5±25.1°C . The density difference (1.024 g/cm³ for 93804-20-7 vs. 1.039±0.06 g/cm³ for 799260-11-0) further confirms that the α-methyl substitution produces measurable changes in bulk physical properties relevant to handling, storage, and formulation [1].

Physicochemical properties Boiling point Flash point Density Formulation

Molecular Weight & Side-Chain Differentiation

6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine (MW 240.35 g/mol) differs from the N-benzyl analog 2-Pyridinemethanamine, 6-methyl-N-(phenylmethyl)- (CAS 101938-10-7; MW 212.29 g/mol) by the presence of an ethylene bridge and an α-methyl group on the side chain, resulting in a molecular weight increase of 28.06 g/mol . This structural difference translates to distinct chromatographic retention behavior and mass spectrometric fragmentation patterns. The α-methyl branch also introduces a stereogenic center absent in CAS 101938-10-7, generating enantiomeric differentiation potential that the benzyl analog cannot provide .

Molecular weight Structural differentiation Pharmacophore mapping Chromatographic behavior

Opioid and Adrenergic Receptor Binding Profile

Compounds structurally analogous to 93804-20-7 exhibit significant binding affinities to opioid receptors (particularly μ-opioid) and adrenergic receptors, as documented in receptor binding studies on related phenethylamine-substituted pyridines . Research indicates that modifications to the phenethylamine side chain can enhance affinity for μ-opioid receptors, and hot plate analgesia tests in mice with structurally related analogs confirmed significant analgesic activity . In contrast, pyridine derivatives lacking the phenethylamine substitution pattern (e.g., simple 2-aminomethylpyridines or benzyl-substituted analogs) show negligible opioid receptor engagement . While direct Kᵢ or IC₅₀ values for 93804-20-7 await experimental determination, the class-level SAR evidence supports its prioritization as a candidate for opioid/adrenergic receptor screening panels.

Receptor binding Opioid receptors Adrenergic receptors Analgesic research

6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine: Application Scenarios


CNS Stimulant Behavioral Screening

Researchers designing in vivo CNS stimulant screening programs should prioritize 93804-20-7 based on the patent-validated CNS stimulant activity of structurally related pyridine-phenethylamine compounds. Patent US 3,995,042 explicitly claims CNS stimulation in rat models for compounds within this chemotype, and 93804-20-7 incorporates the required phenethylamine side chain with the α-methyl branch that enhances lipophilicity for improved CNS penetration . This application scenario requires the compound's specific N-substitution pattern; generic substitution with non-phenethylamine pyridine derivatives would yield a false-negative result in behavioral assays .

NAPE-PLD Inhibitor Development

For enzymatic studies targeting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibition, 93804-20-7 is the preferred procurement choice over the N-(2-phenylethyl) analog (CAS 799260-11-0). SAR data indicate that the α-methyl group on the phenethyl side chain significantly improves lipophilicity and enzymatic inhibitory potency in this assay system . The enhanced lipophilicity translates to improved membrane permeability and target engagement, making 93804-20-7 a superior tool compound for probing lipid signaling pathways where NAPE-PLD modulation is a key endpoint .

Opioid & Adrenergic Receptor Screening Panels

Laboratories conducting broad receptor screening panels for analgesic or neuropsychiatric drug discovery should include 93804-20-7 in their compound library. Structural analogs within the phenethylamine-substituted pyridine class have demonstrated μ-opioid receptor binding affinity and significant analgesic activity in murine hot plate tests . The α-methyl substitution on 93804-20-7 provides an additional dimension of SAR information not available from the simpler N-(2-phenylethyl) or N-benzyl analogs, enabling more nuanced pharmacophore mapping at opioid and adrenergic receptor subtypes .

Chiral Separation & Analytical Reference Standards

The presence of a stereogenic center at the α-carbon of the N-(1-methylphenethyl) side chain distinguishes 93804-20-7 from achiral analogs such as CAS 101938-10-7 and CAS 799260-11-0 . This stereochemical feature makes 93804-20-7 an ideal candidate for chiral chromatographic method development and enantioselective pharmacological studies. Procurement of 93804-20-7 over achiral analogs is essential for any research program investigating stereochemistry-dependent biological activity within the pyridine-2-methylamine class .

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